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Compound of Interest |

1-(2-
Compound Name: fluorophenyl)cyclopropanecarboxy

lic acid

Cat. No.: B1351642

An In-depth Technical Guide to 1-(2-
fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in
medicinal chemistry and drug development. This document details its chemical identifiers,
physicochemical properties, and includes a representative synthetic protocol.

Chemical Identity and Structure

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic
acid featuring a 2-fluorophenyl substituent at the 1-position. This structure combines the rigid,
three-membered cyclopropane ring with an aromatic system containing an electronegative
fluorine atom, bestowing unique conformational and electronic properties relevant for its
interaction with biological targets.

Table 1: Chemical Identifiers for 1-(2-fluorophenyl)cyclopropanecarboxylic acid
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Identifier Value

CAS Number 306298-00-0[1]

Molecular Formula C10HoFO2[1]

Molecular Weight 180.18 g/mol [1]

IUPAC Name :;(iz-[z;orophenyl)cycIopropane-l-carboxylic

SMILES String O=C(0)C1(C2=CC=CC=C2F)CC1

nChi 1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-
10)9(12)13/h1-4H,5-6H2,(H,12,13)

InChlKey MVQOOJNHXHBCGK-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and
pharmacokinetic profile. The data presented below are based on predicted values from
chemical databases.

Table 2: Physical and Chemical Properties of 1-(2-fluorophenyl)cyclopropanecarboxylic

acid
Property Value Source
Appearance White to light yellow solid[1] ChemicalBook][1]
Boiling Point 311.4 = 35.0 °C (Predicted)[1] ChemicalBook[1]
) 1.361 + 0.06 g/cm? (Predicted) ]
Density o ChemicalBook][1]
pKa 3.97 £ 0.20 (Predicted)[1] ChemicalBook][1]
Sealed in dry, Room _
Storage ChemicalBook][1]

Temperature[1]
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Spectroscopic Characteristics

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical
compounds. While specific experimental spectra for this exact compound are not readily
available in the public domain, the expected characteristics can be inferred from the known
spectral properties of its constituent functional groups.

e 1H NMR: The spectrum would be expected to show complex multiplets for the aromatic
protons (around 7.0-7.5 ppm). The diastereotopic cyclopropyl methylene protons (-CHz-)
would likely appear as distinct multiplets in the upfield region (typically 1.0-2.0 ppm). The
carboxylic acid proton (-COOH) would be a broad singlet at a significantly downfield
chemical shift (>10 ppm).

e 13C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range.
[2] Aromatic carbons would appear between 115-165 ppm, with the carbon attached to
fluorine showing a characteristic large one-bond C-F coupling constant. The quaternary
cyclopropyl carbon and the methylene carbons would be found in the upfield region of the
spectrum.

o Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the
carboxylic acid dimer from approximately 2500-3300 cm~1.[2] A strong carbonyl (C=0)
stretching absorption would be present around 1700-1725 cm~1.[2] C-F stretching and
aromatic C=C stretching bands would also be observed.

o Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 180.18.
Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -
COOH (M-45).[2]

Experimental Protocols
Synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

A generally applicable method for the synthesis of 1-arylcyclopropanecarboxylic acids involves
the a-alkylation of an arylacetonitrile with a 1,2-dihaloethane, followed by hydrolysis of the
resulting nitrile.[3]

Protocol: Two-Step Synthesis
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Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile

To a stirred solution of 2-fluorophenylacetonitrile and a phase transfer catalyst (e.g.,
tetrabutylammonium bromide) in a suitable solvent, add a concentrated aqueous solution of
sodium hydroxide.

Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature.

Stir the reaction vigorously at room temperature or with gentle heating until the starting
material is consumed (monitored by TLC or GC). Note that electron-withdrawing groups,
such as the fluorine in this compound, may lead to lower yields compared to analogs with
electron-donating groups.[3]

Upon completion, dilute the mixture with water and extract the product with an organic
solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation to yield 1-(2-
fluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Heat the 1-(2-fluorophenyl)cyclopropanecarbonitrile obtained in Step 1 with a strong acid
(e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium
hydroxide) in a suitable solvent (e.g., water, ethanol).

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or
GOQ).

Cool the reaction mixture to room temperature.

If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCI to a pH
of ~1-2 to precipitate the carboxylic acid.

Collect the solid product by filtration.
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e Wash the solid with cold water and dry under vacuum to afford the final product, 1-(2-
fluorophenyl)cyclopropanecarboxylic acid.

Visualizations

The following diagrams illustrate the key relationships of the compound's properties and a

generalized workflow for its synthesis.

Logical Relationship of Compound Properties

1-(2fluorophenyl)cyclopropanecarboxylic acid

CioHsFO:

CAS: 306298-00-0

is identified by

{Spectroscopic Data | *H NMR | C NMR | IR | Mass Spec}

{Physicochemical Properties | Appearance | Boiling Point | pKa | Density}

{Chemical Identifiers | IUPAC Name | SMILES | InChi / InChikey}

Click to download full resolution via product page

Caption: Key properties of 1-(2-fluorophenyl)cyclopropanecarboxylic acid.
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Generalized Synthesis Workflow

2-Fluorophenylacetonitrile
+ 1,2-Dibromoethane

Step 1: Cyclopropanation
(Base, Phase Transfer Catalyst)

1-(2-Fluorophenyl)cyclopropanecarbonitrile

Step 2: Hydrolysis
(Strong Acid or Base, Heat)

Purification
(Extraction, Crystallization)

1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.
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Safety and Handling

Based on available GHS information, 1-(2-fluorophenyl)cyclopropanecarboxylic acid is
classified with the following hazards:

e Pictogram: GHSO07 (Exclamation Mark)
 Signal Word: Warning
e Hazard Statement: H302 - Harmful if swallowed[1]

Standard laboratory safety precautions should be observed when handling this compound. This
includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a
lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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